Ethyl 3-(benzyloxy)benzoate
Overview
Description
Ethyl 3-(benzyloxy)benzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a benzyloxy group attached to the benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-(benzyloxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Benzyl Protection: Another method involves the protection of the hydroxyl group of 3-hydroxybenzoic acid using benzyl chloride in the presence of a base like sodium hydroxide, followed by esterification with ethanol.
Industrial Production Methods: In industrial settings, the compound is typically produced using large-scale esterification reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The process involves the use of excess ethanol and a catalyst to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-(benzyloxy)benzoic acid, using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol, 3-(benzyloxy)benzyl alcohol, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-(benzyloxy)benzoic acid.
Reduction: 3-(benzyloxy)benzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Ethyl 3-(benzyloxy)benzoate finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: this compound is utilized in the production of fragrances, flavors, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 3-(benzyloxy)benzoate exerts its effects depends on its specific application. For instance, in pharmaceutical synthesis, it may act as a prodrug that is metabolized in the body to release the active drug. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)benzoate: Similar structure but with the benzyloxy group at a different position on the benzene ring.
Methyl 3-(benzyloxy)benzoate: Similar to this compound but with a methyl ester group instead of an ethyl group.
Ethyl 3-hydroxybenzoate: Lacks the benzyloxy group, making it a simpler ester.
Uniqueness: this compound is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity patterns that are not found in the similar compounds listed above.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMYUYXLFVKXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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